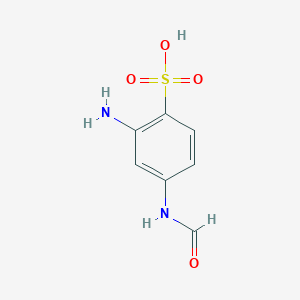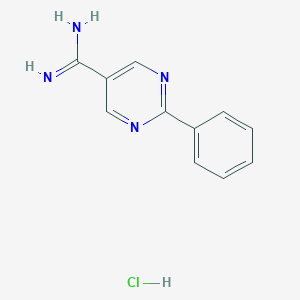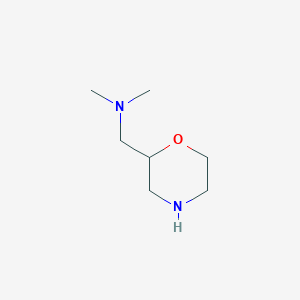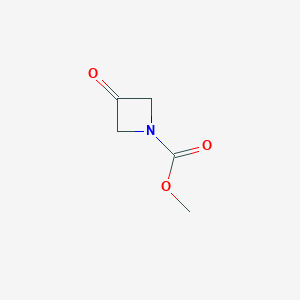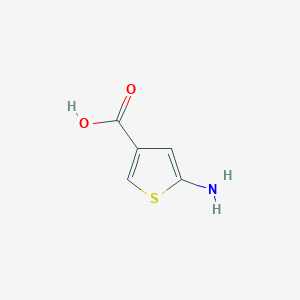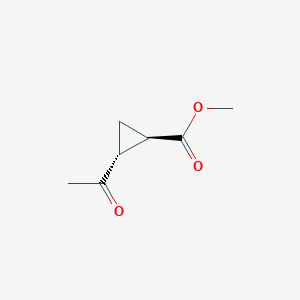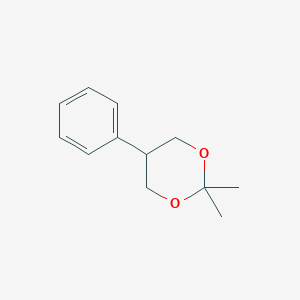
2,2-Dimethyl-5-phenyl-1,3-dioxane
Vue d'ensemble
Description
2,2-Dimethyl-5-phenyl-1,3-dioxane is a chemical compound . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The compound can be synthesized by the reaction of aromatic aldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione in biobased gluconic acid aqueous solution at 40 ℃ .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 347.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Alcohol Derivatives : The hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce alcohol derivatives like 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts is a significant application. This process was studied in both liquid and gas phases, showing the efficiency of copper-loaded catalysts in these reactions (Paczkowski & Hölderich, 1997).
Crystal and Molecular Structures : X-ray diffraction studies have been conducted to understand the crystal and molecular structures of 2,2-dimethyl-5-phenyl-1,3-dioxane derivatives. These studies provide insights into the conformation and bonding characteristics of these compounds, which are crucial for their applications in synthesis and material science (Coppernolle et al., 2010).
Conformational Preference Studies : Research on the conformational preference of similar compounds, like 2-phenyl-5-nitro-1,3-dioxane, provides insights into the structural behavior of this compound under different conditions. These studies are important for understanding the reactivity and stability of these compounds (Arbuzov et al., 1975).
Oxidation Reactions : The kinetics and mechanisms of oxidation reactions involving 1,3-dioxane derivatives, including 2,2-dimethyl variants, were studied. Understanding these reactions is crucial for applications in organic synthesis and chemical processing (Akbalina et al., 2002).
Polymerization Behavior : The anionic equilibrium polymerization of cyclic carbonates, including derivatives of 1,3-dioxane, was investigated. This research is relevant for material science, particularly in the synthesis of polymers and plastics (Matsuo et al., 1998).
Synthesis of Drug Precursors : The compound's derivatives have been used in the synthesis of various drug precursors and perspective ligands, showcasing its utility in medicinal chemistry (Dotsenko et al., 2019).
Propriétés
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDUDFKHPIRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



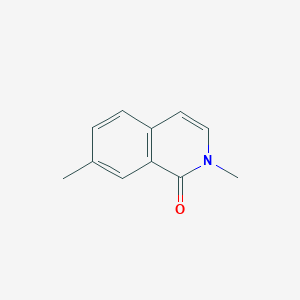


![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
